N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound with a complex structure that incorporates a benzimidazole moiety and an isoindole derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be analyzed through various spectroscopic techniques such as NMR and mass spectrometry to confirm its molecular formula C18H20N4O3 and molecular weight of 344.38 g/mol.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For example:
- Cell Lines Tested : The compound was evaluated against various human lung cancer cell lines including A549, HCC827, and NCI-H358.
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo | A549 | 6.75 ± 0.19 |
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo | HCC827 | 5.13 ± 0.97 |
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo | NCI-H358 | 4.01 ± 0.95 |
These results indicate that the compound exhibits a dose-dependent inhibition of cell proliferation in cancer cell lines.
Antimicrobial Activity
The antibacterial activity of related benzimidazole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Compound | Bacteria Type | Zone of Inhibition (mm) |
---|---|---|
Benzimidazole Derivative A | Staphylococcus aureus | 29 |
Benzimidazole Derivative B | Escherichia coli | 25 |
These findings suggest that the structural features of the benzimidazole core enhance antimicrobial efficacy.
The proposed mechanisms by which N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methylpropyl)-1,3-dioxo exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate with DNA, disrupting replication.
- Protein Kinase Inhibition : Some derivatives act as inhibitors of protein kinases involved in cell signaling pathways critical for tumor growth.
Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the compound's efficacy against lung cancer cells using both two-dimensional and three-dimensional culture systems. The results indicated significant cytotoxic effects with lower IC50 values compared to standard chemotherapeutics like doxorubicin.
Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial properties published in Der Pharma Chemica, derivatives were tested against various bacterial strains. The study concluded that certain modifications to the benzimidazole structure could enhance antibacterial activity significantly.
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(benzimidazol-2-ylidene)-1,3-dihydroxy-2-(2-methylpropyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-11(2)10-24-18(26)13-8-7-12(9-14(13)19(24)27)17(25)23-20-21-15-5-3-4-6-16(15)22-20/h3-9,11,26-27H,10H2,1-2H3 |
InChI Key |
VTCLILZASUUQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C2C=CC(=CC2=C1O)C(=O)N=C3N=C4C=CC=CC4=N3)O |
Origin of Product |
United States |
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